molecular formula C23H22N2O3 B2434860 2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034617-60-0

2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2434860
CAS No.: 2034617-60-0
M. Wt: 374.44
InChI Key: LWKKQFQHNUCNIJ-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a biphenyl group, a pyridine moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Biphenyl Ether: The biphenyl ether can be synthesized by reacting 4-bromobiphenyl with a suitable phenol derivative under basic conditions.

    Pyrrolidine Derivative Formation: The pyrrolidine ring can be introduced by reacting a suitable pyrrolidine derivative with a halogenated pyridine under nucleophilic substitution conditions.

    Coupling Reaction: The final step involves coupling the biphenyl ether with the pyrrolidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate due to its structural features that are common in bioactive molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, it could be used in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone would depend on its specific application. For instance, if it is used as a drug, its mechanism might involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-([1,1’-Biphenyl]-4-yloxy)-1-(pyrrolidin-1-yl)ethanone
  • 2-(4-Biphenylyloxy)-1-(3-pyridyl)pyrrolidine

Uniqueness

The uniqueness of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone lies in its combination of biphenyl, pyridine, and pyrrolidine moieties, which can impart unique chemical and biological properties.

Properties

IUPAC Name

2-(4-phenylphenoxy)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-23(25-15-12-22(16-25)28-21-10-13-24-14-11-21)17-27-20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-11,13-14,22H,12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKKQFQHNUCNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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